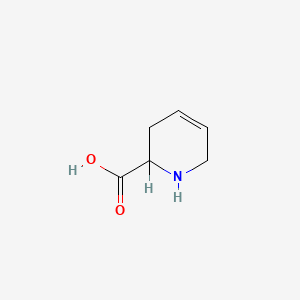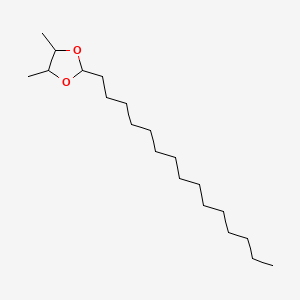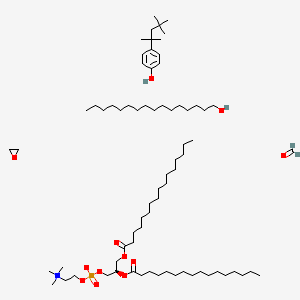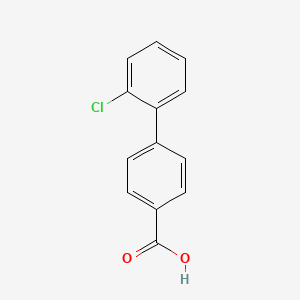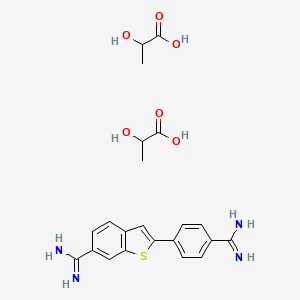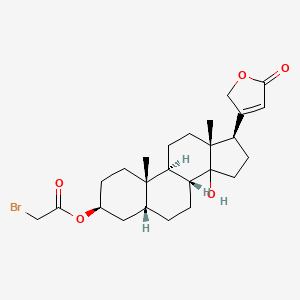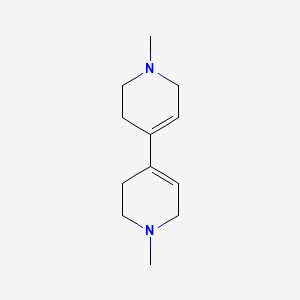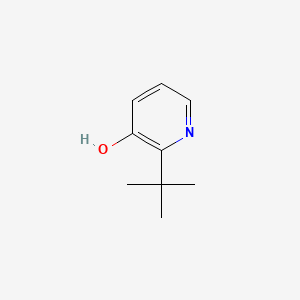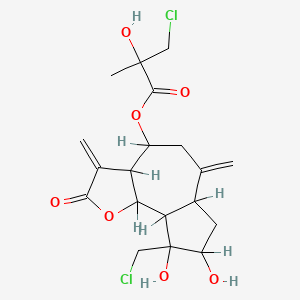
Centaurepensin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Centaurepensin is a guaianolide sesquiterpene lactone ester containing two chlorine atoms. It is isolated from the plant Centaurea repens. This compound is known for its unique structure and significant biological activities, particularly its potential anti-tumor properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Centaurepensin is typically isolated from natural sources rather than synthesized in a laboratory. The isolation process involves extracting the compound from the aerial parts of Centaurea repens using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: large-scale extraction would involve cultivating Centaurea repens, followed by solvent extraction and purification processes similar to those used in laboratory settings .
Analyse Chemischer Reaktionen
Types of Reactions: Centaurepensin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in this compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the lactone ring or other functional groups.
Substitution: Halogen atoms in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Centaurepensin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of guaianolide sesquiterpene lactones.
Biology: Investigated for its potential anti-tumor properties, particularly against nasopharyngeal carcinoma.
Medicine: Potential therapeutic agent due to its anti-tumor and possibly antifungal activities.
Industry: Limited industrial applications due to its primary extraction from natural sources.
Wirkmechanismus
The mechanism of action of centaurepensin involves its interaction with cellular targets, leading to apoptosis (programmed cell death) in cancer cells. The compound’s structure allows it to interact with specific proteins and enzymes, disrupting cellular processes and leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Centaurepensin is part of the guaianolide sesquiterpene lactone family, which includes compounds like:
- Chlorohyssopifolin B
- Cynaropikrin
- Hydroxyjanerin
- Chlorojanerin
These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its two chlorine atoms, which may contribute to its distinct biological properties .
Eigenschaften
CAS-Nummer |
37006-36-3 |
|---|---|
Molekularformel |
C19H24Cl2O7 |
Molekulargewicht |
435.3 g/mol |
IUPAC-Name |
[9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 3-chloro-2-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C19H24Cl2O7/c1-8-4-11(27-17(24)18(3,25)6-20)13-9(2)16(23)28-15(13)14-10(8)5-12(22)19(14,26)7-21/h10-15,22,25-26H,1-2,4-7H2,3H3 |
InChI-Schlüssel |
NUVAJKJDTZTFLK-UHFFFAOYSA-N |
SMILES |
CC(CCl)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |
Kanonische SMILES |
CC(CCl)(C(=O)OC1CC(=C)C2CC(C(C2C3C1C(=C)C(=O)O3)(CCl)O)O)O |
Synonyme |
chlorohyssopifolin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



